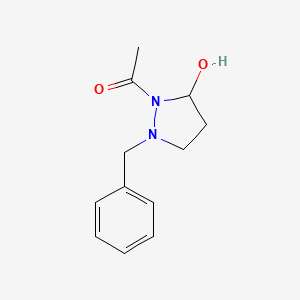
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone
概要
説明
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazolidines. This compound is characterized by the presence of a benzyl group attached to a pyrazolidine ring, which is further substituted with a hydroxyl group and an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone typically involves the reaction of benzylamine with a suitable pyrazolidine precursor. One common method is the condensation of benzylamine with 2,5-dihydroxy-1-pyrazolidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: 1-(2-Benzyl-5-oxopyrazolidin-1-yl)ethanone.
Reduction: 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanol.
Substitution: 1-(2-(4-Bromobenzyl)-5-hydroxypyrazolidin-1-yl)ethanone.
科学的研究の応用
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Benzyl-5-oxopyrazolidin-1-yl)ethanone: Similar structure but with an oxo group instead of a hydroxyl group.
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-(2-(4-Bromobenzyl)-5-hydroxypyrazolidin-1-yl)ethanone: Similar structure but with a brominated benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-benzyl-5-hydroxypyrazolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-12(16)7-8-13(14)9-11-5-3-2-4-6-11/h2-6,12,16H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEIBWJUNJZVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCN1CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


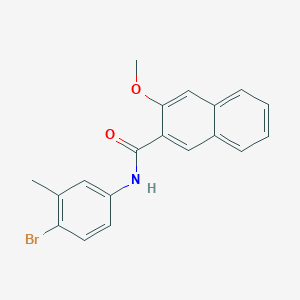
![N-[(4-chlorophenyl)methyl]-1-(4-methoxybenzoyl)piperidine-4-carboxamide](/img/structure/B3702834.png)
![4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE](/img/structure/B3702839.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B3702841.png)
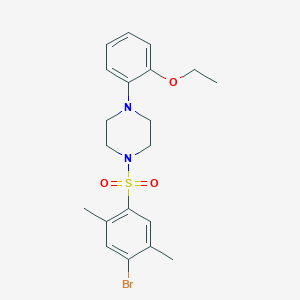
amine](/img/structure/B3702851.png)
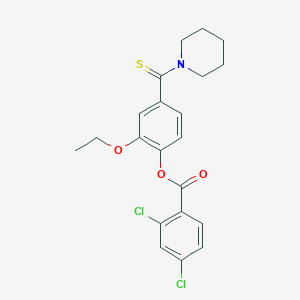
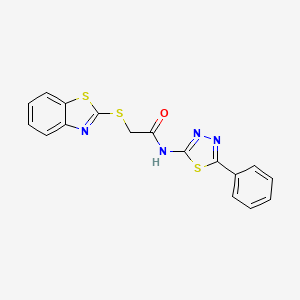
![2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3702869.png)
![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzoic acid](/img/structure/B3702874.png)
![1-[3-[[5-(3-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B3702887.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3702891.png)
![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3702902.png)
![1-(3-Chlorophenyl)-3-[2-ethoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B3702905.png)
